Milnacipran

Overview

Description

Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia and major depressive disorder. It is marketed under various trade names, including Ixel, Savella, Dalcipran, and Toledomin . This compound is unique among SNRIs due to its balanced reuptake inhibition of both serotonin and norepinephrine, which contributes to its efficacy in managing pain and mood disorders .

Mechanism of Action

Target of Action

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and major depressive disorder . Its primary targets are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This leads to enhanced neurotransmission and results in decreased pain transmission, which is particularly beneficial in conditions like fibromyalgia . This compound demonstrates a somewhat unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the serotonin and norepinephrine systems. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling and can influence various downstream effects. For instance, it has been suggested that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Pharmacokinetics

This compound is characterized by rapid absorption, high bioavailability, low protein binding, and rapid elimination, both by hepatic glucuronidation and renal excretion . Plasma concentrations of this compound reach a time to maximum concentration (tmax) of 1.2–4.3 h after each single dose, and then decline, with a mean half-life (t) of 7.0–7.3 h over the dose range of 25–100 mg . After multiple doses, steady state is reached by day 4 and the accumulation is low . These pharmacokinetic properties impact the bioavailability and efficacy of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonin and norepinephrine signaling. This can lead to various effects, such as improved impulse control , and alleviation of depression-like behaviors . Furthermore, this compound has been shown to improve synaptic plasticity, which is thought to be a key factor in its antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota differences have been shown to affect susceptibility to intestinal ischemia/reperfusion, and gut microbiota-derived this compound has been found to enhance tolerance to this condition . Furthermore, the efficacy of this compound can be influenced by genetic factors, as well as by the presence of other medical conditions .

Biochemical Analysis

Biochemical Properties

Milnacipran interacts with the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission .

Cellular Effects

This compound influences cell function by modulating the activity of serotonin and norepinephrine transporters, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake, which leads to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a half-life of approximately 8 hours . Its effects on cellular function, such as the modulation of serotonin and norepinephrine levels, can be observed shortly after administration and persist for several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While low to moderate doses lead to increased levels of serotonin and norepinephrine, high doses can lead to adverse effects .

Metabolic Pathways

This compound is metabolized in the liver and its metabolites are excreted in the urine . It does not appear to interact significantly with any enzymes or cofactors involved in metabolic pathways .

Transport and Distribution

This compound is well absorbed after oral administration, with a bioavailability of approximately 85% . It is distributed throughout the body and crosses the blood-brain barrier .

Subcellular Localization

As a small, lipophilic molecule, this compound is able to diffuse across cell membranes and distribute throughout cells . It does not appear to be targeted to any specific subcellular compartments or organelles .

Preparation Methods

The synthesis of milnacipran involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :

Formation of Intermediate Compound V: This involves a five-step reaction sequence starting from a benzyl ring compound.

Reduction and Salification: The intermediate compound V is reduced using a reducing agent such as palladium on carbon (Pd/C) and hydrogen (H₂), followed by salification to obtain this compound hydrochloride.

Industrial production methods focus on optimizing yield and purity. The process is designed to be economical and suitable for large-scale production .

Chemical Reactions Analysis

Milnacipran undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: The reduction of intermediate compounds is a crucial step in its synthesis.

Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxamide groups.

Common reagents used in these reactions include palladium on carbon, hydrogen, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Milnacipran has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.

Comparison with Similar Compounds

Milnacipran is often compared with other SNRIs and antidepressants:

Duloxetine: Another SNRI used for similar indications but with a different balance of serotonin and norepinephrine reuptake inhibition.

Venlafaxine: An SNRI with a higher preference for serotonin reuptake inhibition compared to norepinephrine.

Pregabalin and Gabapentin: These are gamma-aminobutyric acid analogs used for neuropathic pain and fibromyalgia but with different mechanisms of action

This compound’s balanced inhibition of serotonin and norepinephrine reuptake sets it apart from other SNRIs, making it particularly effective for fibromyalgia .

Biological Activity

Milnacipran is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily indicated for the treatment of fibromyalgia and major depressive disorder (MDD). Its biological activity is characterized by its effects on neurotransmitter systems, pain modulation, and pharmacokinetics. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound acts by selectively inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts. This mechanism enhances the availability of these neurotransmitters, which is crucial for alleviating symptoms associated with fibromyalgia and depression. Unlike many other SNRIs, this compound exhibits a preferential inhibition of norepinephrine reuptake over serotonin, which may contribute to its unique therapeutic profile .

Key Pharmacological Effects

- Serotonin System : this compound modifies the activity of 5-HT receptors, particularly affecting 5HT1A autoreceptors. In animal studies, it was shown to decrease the firing rate of serotonin neurons after prolonged administration .

- Norepinephrine System : The drug reduces norepinephrine uptake in specific brain regions while leaving serotonin uptake largely unaffected .

- Pain Modulation : this compound has demonstrated antinociceptive effects in various animal models, indicating its potential to alleviate chronic pain conditions such as fibromyalgia .

Clinical Efficacy

This compound's efficacy has been evaluated through multiple clinical trials focusing on fibromyalgia and chronic pain conditions. Below is a summary table of significant clinical findings:

Case Studies

- Fibromyalgia Treatment : A pivotal trial indicated that both doses of this compound led to significant reductions in pain and improvements in physical function among patients diagnosed with fibromyalgia. The study reported a high percentage of patients achieving clinically meaningful improvements across multiple domains .

- Chronic Pain Management : In a pilot study involving patients with lumbosacral radiculopathy, this compound treatment resulted in notable reductions in both radicular and nociceptive pain compared to placebo, suggesting its utility beyond fibromyalgia .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects that may limit its use:

- Common adverse effects include nausea (34.3% at 100 mg), headache (18%), and constipation (14.3%) .

- Patient withdrawal rates were significant, with up to 42% discontinuing treatment within the first six months due to adverse effects .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Approximately 85% bioavailability after oral administration; peak plasma concentration occurs within 2-4 hours post-dose .

- Distribution : Limited plasma protein binding (~13%) and a volume of distribution around 5 L/kg .

- Metabolism : Primarily metabolized by glucuronidation without significant inhibition of cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Properties

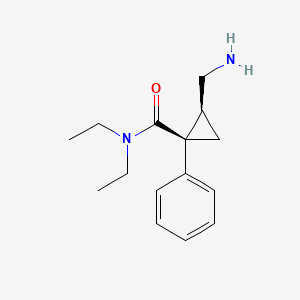

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048287, DTXSID601025164 | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96847-55-1, 92623-85-3 | |

| Record name | Dextromilnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromilnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.